2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide
CAS No.: 921871-09-2
Cat. No.: VC11945216
Molecular Formula: C24H22N4O4
Molecular Weight: 430.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921871-09-2 |
|---|---|
| Molecular Formula | C24H22N4O4 |
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | 2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C24H22N4O4/c1-32-19-11-9-18(10-12-19)26-21(29)16-28-20-8-5-14-25-22(20)23(30)27(24(28)31)15-13-17-6-3-2-4-7-17/h2-12,14H,13,15-16H2,1H3,(H,26,29) |
| Standard InChI Key | LRMBISHJNPERBQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3 |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3 |
Introduction
Synthesis of Pyrido[3,2-d]pyrimidine Derivatives
The synthesis of pyrido[3,2-d]pyrimidine derivatives typically involves multi-step organic reactions. These processes often include:
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Alkylation: Introduction of alkyl groups such as phenylethyl using phenylethyl halides in the presence of a base.
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Acetylation: Final step involving the acetylation of intermediate compounds to yield the desired product.
These reactions require careful control of conditions like temperature, pH, and solvent choice to ensure high yields and purity of the final product. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor reaction progress and characterize products.
Related Compounds and Their Significance
Related compounds, such as 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide, have been studied for their potential applications in medicinal chemistry and pharmacology. These compounds are recognized for their unique molecular structures and potential therapeutic applications.
Data and Research Findings
While specific data on 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide is not available, related compounds have shown promising biological activities. The following table summarizes general properties of pyrido[3,2-d]pyrimidine derivatives:
| Property | Description |
|---|---|
| Chemical Structure | Pyrimidine core fused with a pyridine ring, substituted with various functional groups. |
| Synthesis | Multi-step organic reactions involving alkylation and acetylation. |
| Biological Activities | Potential enzyme inhibition, receptor modulation, and DNA/RNA interaction. |
| Applications | Potential therapeutic applications in medicinal chemistry and pharmacology. |
Given the lack of specific information on 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide, further research is needed to elucidate its properties and biological activities.
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